Rho-Kinase-IN-3

Übersicht

Beschreibung

GSK270822A ist ein selektiver Inhibitor der Rho-assoziierten Proteinkinase 1 (ROCK1). Es zeigt Hemmkonzentrationswerte (IC50) von 9 Nanomol für ROCK1, 1100 Nanomol für ribosomale S6-Kinase 1 (RSK1) und 1550 Nanomol für p70 S6-Kinase (p70S6K) . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von ROCK1 in verschiedenen zellulären Prozessen zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSK270822A beinhaltet die Herstellung von amidosubstituierten Indazolen. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Bildung des Indazolkerns: Der Indazolkern wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Ausgangsmaterialien synthetisiert.

Amidierung: Der Indazolkern wird dann einer Amidierung mit geeigneten Reagenzien unterzogen, um die Amidogruppe einzuführen.

Abschließende Modifikationen: Zusätzliche Modifikationen werden am Molekül vorgenommen, um die gewünschte Struktur von GSK270822A zu erreichen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für GSK270822A sind nicht weit verbreitet, da es hauptsächlich für Forschungszwecke verwendet wird. Die Synthese folgt in der Regel den gleichen allgemeinen Schritten wie die Laborpräparation, mit Optimierung für die großtechnische Produktion.

Chemische Reaktionsanalyse

Arten von Reaktionen

GSK270822A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an den Indazolkern einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Indazolkern einführen können.

Wissenschaftliche Forschungsanwendungen

GSK270822A hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als chemische Sonde verwendet, um die Rolle von ROCK1 in verschiedenen chemischen Reaktionen und Signalwegen zu untersuchen.

Biologie: In der Zellbiologie eingesetzt, um die Auswirkungen der ROCK1-Hemmung auf zelluläre Prozesse wie Zellmigration, Proliferation und Apoptose zu untersuchen.

Medizin: Als potenzieller therapeutischer Wirkstoff für Krankheiten untersucht, an denen ROCK1 beteiligt ist, wie z. B. Herz-Kreislauf-Erkrankungen und Krebs.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf ROCK1 abzielen.

Wirkmechanismus

GSK270822A übt seine Wirkungen durch selektive Hemmung von ROCK1 aus. Die Hemmung von ROCK1 stört verschiedene zelluläre Prozesse, die durch diese Kinase reguliert werden, darunter die Zytoskelettorganisation, die Zellmotilität und die Genexpression. Zu den beteiligten molekularen Zielen und Signalwegen gehört der Rho/ROCK-Signalweg, der eine entscheidende Rolle bei der Regulation der Dynamik des Aktin-Zytoskeletts spielt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GSK270822A involves the preparation of amido-substituted indazoles. The general synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate starting materials.

Amidation: The indazole core is then subjected to amidation with suitable reagents to introduce the amido group.

Final Modifications: Additional modifications are made to the molecule to achieve the desired structure of GSK270822A.

Industrial Production Methods

Industrial production methods for GSK270822A are not widely documented, as it is primarily used for research purposes. the synthesis typically follows the same general steps as the laboratory preparation, with optimization for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

GSK270822A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents onto the indazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole core.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

Rho-Kinase-IN-3 has shown promise in improving endothelial function and reducing vascular complications associated with atherosclerosis. A study involving patients with coronary artery disease demonstrated that inhibition of ROCK significantly enhanced endothelium-dependent vasodilation, indicating improved nitric oxide bioavailability .

Table 1: Effects of this compound on Endothelial Function

| Parameter | Baseline (%) | Post-treatment (%) | p-value |

|---|---|---|---|

| Endothelium-dependent vasodilation | 9.4 ± 1.9 | 13.4 ± 1.9 | <0.001 |

| Endothelium-independent vasodilation | 11.3 ± 1.4 | 7.7 ± 1.1 | 0.07 |

Neurodegenerative Diseases

Research indicates that this compound may mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration. Inhibiting the Rho/ROCK pathway has been linked to reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha, suggesting potential applications in conditions like Alzheimer's disease and multiple sclerosis .

Ocular Disorders

The compound has been investigated for its ability to lower intraocular pressure in glaucoma patients. Rho kinase inhibitors have been effective either alone or in conjunction with other ocular hypotensive agents, showcasing neuroprotective effects and enhancing ocular blood flow .

Table 2: Clinical Outcomes of Rho-Kinase Inhibition in Glaucoma

| Treatment Group | IOP Reduction (mmHg) | Neuroprotective Effect |

|---|---|---|

| This compound Alone | 5.0 ± 1.2 | Yes |

| Combined Therapy | 7.5 ± 1.5 | Yes |

Cancer Therapy

This compound has demonstrated anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancers . The mechanism involves modulation of the actin cytoskeleton, which is crucial for cancer cell migration and invasion.

Case Study: ROCK Inhibition in Cancer Cells

A study reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer, highlighting its potential as an adjunct therapy alongside conventional chemotherapeutics.

Wirkmechanismus

GSK270822A exerts its effects by selectively inhibiting ROCK1. The inhibition of ROCK1 disrupts various cellular processes regulated by this kinase, including cytoskeletal organization, cell motility, and gene expression. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which plays a crucial role in regulating actin cytoskeleton dynamics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GSK299115A: Ein weiterer selektiver ROCK1-Inhibitor mit ähnlichen Hemmkonzentrationswerten für ROCK1, RSK1 und p70S6K.

GSK180736A: Ein selektiver Inhibitor der G-Protein-gekoppelten Rezeptorkinase 2 (GRK2) mit einer gewissen Aktivität gegen ROCK1.

Einzigartigkeit

GSK270822A ist einzigartig aufgrund seiner hohen Selektivität für ROCK1 im Vergleich zu anderen Kinasen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von ROCK1 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter therapeutischer Strategien.

Biologische Aktivität

Rho-Kinase-IN-3 (also known as Rho-kinase inhibitor 3) is a selective inhibitor of the Rho-associated protein kinase (ROCK) family, which plays a critical role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Rho Kinases

Rho kinases are key effectors of the small GTPase RhoA and are involved in numerous physiological and pathological processes. They regulate the actin cytoskeleton, influencing cellular shape, motility, and contraction. Abnormal activation of the Rho/ROCK pathway has been implicated in various cardiovascular diseases such as hypertension, heart failure, and atherosclerosis .

This compound selectively inhibits ROCK1 and ROCK2, preventing their interaction with RhoA. This inhibition leads to decreased phosphorylation of myosin light chain (MLC), resulting in relaxation of vascular smooth muscle and reduced vasoconstriction. The compound has shown promise in preclinical studies for its potential therapeutic effects in conditions characterized by excessive ROCK activity.

Cardiovascular Effects

Numerous studies have demonstrated the protective effects of Rho-kinase inhibitors in cardiovascular models:

- Ischemia/Reperfusion Injury : Inhibition of Rho-kinase has been shown to protect the myocardium from ischemic injury. Studies indicate that this compound can mitigate left ventricular hypertrophy and improve cardiac contractility in models of heart failure .

- Hypertension Models : In Dahl salt-sensitive rats, administration of a ROCK inhibitor similar to this compound improved cardiac function and reduced vascular remodeling associated with hypertension .

Neurological Implications

The Rho/ROCK pathway also plays a role in neurological functions. Inhibition of this pathway has been linked to improvements in neuroprotection following injury:

- Blood Pressure Regulation : Research indicates that blockade of the Rho/ROCK pathway in the brainstem lowers blood pressure and heart rate, suggesting a potential role for this compound in treating hypertension through central mechanisms .

Case Studies

Recent case studies highlight the utility of Rho-Kinase inhibitors beyond cardiovascular applications:

- Corneal Edema Treatment : A case series reported successful corneal clearance after using netarsudil (a topical Rho-kinase inhibitor) for endothelial cell dysfunction. This suggests that ROCK inhibition may have therapeutic applications in ocular conditions .

- Chronic Pain Management : Emerging evidence points to the potential use of ROCK inhibitors in managing chronic pain through modulation of pain pathways involving the nervous system.

Data Table: Comparative Efficacy of Rho-Kinase Inhibitors

Eigenschaften

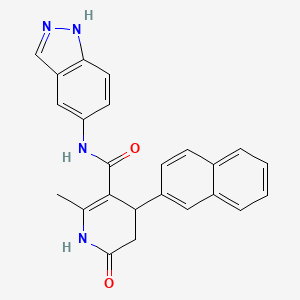

Molekularformel |

C24H20N4O2 |

|---|---|

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |

InChI |

InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30) |

InChI-Schlüssel |

ODLNBFNBEPOFNC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |

Kanonische SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK270822A |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.